3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid
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Overview
Description
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid is an organic compound with a complex structure that includes a biphenyl core, a sulfonamide group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with tert-butyl bromide to form a substituted benzoyl bromide. This intermediate is then subjected to a series of reactions, including aromatic carbonyl reduction and nitrile hydrolysis, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or ether, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl core may facilitate binding to hydrophobic pockets within biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl group but differs in its boronic acid functionality.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl core and tert-butyl group but has an oxadiazole ring instead of a sulfonamide.
Uniqueness
3-(4-(2’-(N-(tert-Butyl)sulfamoyl)-[1,1’-biphenyl]-3-carboxamido)phenyl)propanoic acid is unique due to its combination of a sulfonamide group, biphenyl core, and carboxylic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C26H28N2O5S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-[4-[[3-[2-(tert-butylsulfamoyl)phenyl]benzoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C26H28N2O5S/c1-26(2,3)28-34(32,33)23-10-5-4-9-22(23)19-7-6-8-20(17-19)25(31)27-21-14-11-18(12-15-21)13-16-24(29)30/h4-12,14-15,17,28H,13,16H2,1-3H3,(H,27,31)(H,29,30) |
InChI Key |
JEWNSGWYJJBGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
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